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Compound of Interest

Compound Name:
4-Bromo-3-

(trifluoromethyl)quinoline

Cat. No.: B1278517 Get Quote

CAS Number: 590371-97-4

This technical guide provides a comprehensive overview of 4-Bromo-3-
(trifluoromethyl)quinoline, a halogenated quinoline derivative of interest to researchers and

professionals in drug development and medicinal chemistry. Due to the limited availability of

specific experimental data for this exact compound, this guide leverages information on closely

related analogues and general principles of quinoline chemistry to present its physicochemical

properties, potential synthetic routes, and plausible biological activities.

Physicochemical Properties
Quantitative data for 4-Bromo-3-(trifluoromethyl)quinoline and related compounds are

summarized below. It is important to note that while the CAS number is confirmed, other

specific experimental data for the title compound are scarce. Therefore, data for analogous

compounds are provided for comparison.
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Property
4-Bromo-3-
(trifluoromethyl)qui
noline

4-Bromo-2-
(trifluoromethyl)qui
noline

6-Bromo-2-
(trifluoromethyl)-4-
quinolinol

CAS Number 590371-97-4 18706-25-7 1701-22-0

Molecular Formula C10H5BrF3N C10H5BrF3N C10H5BrF3NO

Molecular Weight 276.05 g/mol 276.05 g/mol 292.05 g/mol

Appearance Solid (predicted) Solid Solid

Melting Point Not available Not available Not available

Boiling Point Not available Not available Not available

Solubility
Soluble in organic

solvents (predicted)

Soluble in organic

solvents (predicted)

Soluble in organic

solvents (predicted)

Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for 4-Bromo-3-(trifluoromethyl)quinoline is not

readily available in published literature, its synthesis can be envisioned through established

methods for quinoline ring formation. The Gould-Jacobs reaction is a plausible route, starting

from 4-Bromo-3-(trifluoromethyl)aniline.

Hypothetical Synthesis of 4-Bromo-3-
(trifluoromethyl)quinoline via Gould-Jacobs Reaction
This proposed multi-step synthesis involves the reaction of 4-bromo-3-(trifluoromethyl)aniline

with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent

decarboxylation.

Step 1: Synthesis of Diethyl 2-(((4-bromo-3-(trifluoromethyl)phenyl)amino)methylene)malonate

Materials:

4-Bromo-3-(trifluoromethyl)aniline

Diethyl 2-(ethoxymethylene)malonate
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Ethanol

Protocol:

In a round-bottom flask, dissolve 4-bromo-3-(trifluoromethyl)aniline (1.0 eq) in absolute

ethanol.

Add diethyl 2-(ethoxymethylene)malonate (1.05 eq) to the solution.

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

The product is expected to precipitate out of the solution. Collect the solid by filtration,

wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to Ethyl 4-hydroxy-3-(trifluoromethyl)quinoline-2-carboxylate

Materials:

Diethyl 2-(((4-bromo-3-(trifluoromethyl)phenyl)amino)methylene)malonate

Diphenyl ether

Protocol:

In a high-temperature reaction vessel, suspend the product from Step 1 in diphenyl ether.

Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization.

Monitor the reaction by TLC.

After completion, cool the reaction mixture and add a non-polar solvent like hexane to

precipitate the product.

Collect the solid by filtration, wash with hexane, and dry.

Step 3: Hydrolysis and Decarboxylation to 4-Bromo-3-(trifluoromethyl)quinoline
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Materials:

Ethyl 4-hydroxy-3-(trifluoromethyl)quinoline-2-carboxylate

Aqueous sodium hydroxide

Hydrochloric acid

Protocol:

Suspend the product from Step 2 in an aqueous solution of sodium hydroxide.

Heat the mixture to reflux to facilitate hydrolysis of the ester.

After hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with

concentrated hydrochloric acid to induce decarboxylation.

The final product, 4-Bromo-3-(trifluoromethyl)quinoline, can be extracted with an

organic solvent (e.g., ethyl acetate), washed, dried, and purified by column

chromatography.

Starting Materials

Intermediate Cyclization Final Product4-Bromo-3-(trifluoromethyl)aniline

Diethyl 2-(((4-bromo-3-(trifluoromethyl)phenyl)amino)methylene)malonate

Gould-Jacobs Reaction
(Ethanol, Reflux)

Diethyl 2-(ethoxymethylene)malonate

Ethyl 4-hydroxy-3-(trifluoromethyl)quinoline-2-carboxylate

Thermal Cyclization
(Diphenyl ether, ~250°C)

4-Bromo-3-(trifluoromethyl)quinoline

Hydrolysis & Decarboxylation
(NaOH, then HCl)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Bromo-3-(trifluoromethyl)quinoline.
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Potential Biological Activities and Signaling
Pathways
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives

exhibiting a wide range of biological activities, including anticancer and antimalarial properties.

[1][2] The introduction of a bromine atom and a trifluoromethyl group can significantly modulate

the pharmacological profile of the quinoline core.

Anticancer Potential
Many quinoline derivatives exert their anticancer effects through the inhibition of topoisomerase

enzymes, which are critical for DNA replication and repair in cancer cells.[2] Inhibition of these

enzymes leads to DNA damage and ultimately triggers apoptosis (programmed cell death). It is

plausible that 4-Bromo-3-(trifluoromethyl)quinoline could exhibit similar mechanisms of

action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method to assess the cytotoxic effects of a compound on

cancer cell lines.

Materials:

Cancer cell line (e.g., HeLa, MCF-7)

Complete cell culture medium

4-Bromo-3-(trifluoromethyl)quinoline (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Microplate reader

Protocol:
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Seed cancer cells into a 96-well plate at a predetermined density and allow them to

adhere overnight.

Prepare serial dilutions of 4-Bromo-3-(trifluoromethyl)quinoline in the cell culture

medium.

Replace the medium in the wells with the medium containing different concentrations of

the test compound. Include a vehicle control (DMSO) and a positive control (e.g.,

doxorubicin).

Incubate the plate for a specified period (e.g., 48 or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of

formazan crystals by viable cells.

Add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of cell viability for each concentration and determine the IC50

value (the concentration of the compound that inhibits 50% of cell growth).
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Caption: Plausible anticancer mechanism of action via topoisomerase inhibition.

Antimalarial Potential
Quinolines, such as chloroquine, are well-known antimalarial agents. Their primary mechanism

of action involves the inhibition of hemozoin biocrystallization in the malaria parasite's food

vacuole.[1] This leads to the accumulation of toxic free heme, which ultimately kills the parasite.
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The structural features of 4-Bromo-3-(trifluoromethyl)quinoline suggest it could potentially

interfere with this pathway.

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based Assay)

This protocol describes a common method for evaluating the in vitro antimalarial activity of a

compound against Plasmodium falciparum.

Materials:

Chloroquine-sensitive and/or -resistant strains of P. falciparum

Human red blood cells

Complete parasite culture medium

4-Bromo-3-(trifluoromethyl)quinoline (dissolved in DMSO)

SYBR Green I dye

Lysis buffer

96-well plates

Fluorescence plate reader

Protocol:

Prepare serial dilutions of 4-Bromo-3-(trifluoromethyl)quinoline in the culture medium in

a 96-well plate.

Add a synchronized culture of P. falciparum-infected red blood cells to each well.

Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2) for 72

hours.

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I

dye.
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Measure the fluorescence intensity using a fluorescence plate reader.

Calculate the percentage of parasite growth inhibition for each concentration and

determine the IC50 value.

Conclusion
4-Bromo-3-(trifluoromethyl)quinoline is a halogenated quinoline with potential for further

investigation in the fields of medicinal chemistry and drug discovery. While specific

experimental data for this compound are limited, this guide provides a framework for its

synthesis and evaluation based on established chemical principles and the known biological

activities of related quinoline derivatives. Further research is warranted to fully elucidate the

chemical and biological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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